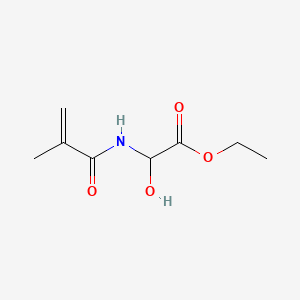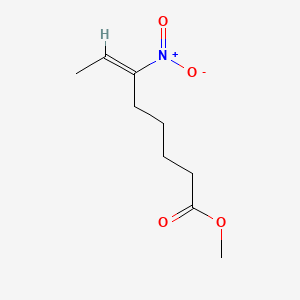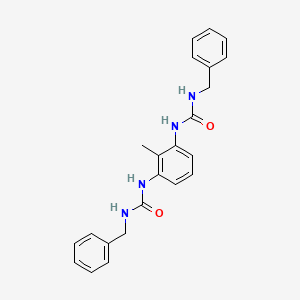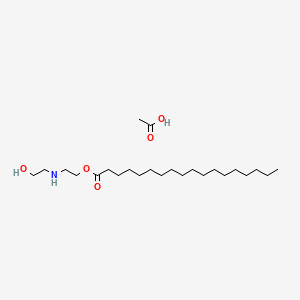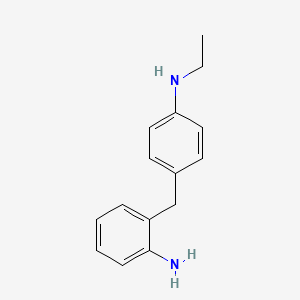
4-(2-Aminobenzyl)-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminobenzyl)-N-ethylaniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group substituted with an amino group at the ortho position and an ethyl group attached to the nitrogen atom of the aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminobenzyl)-N-ethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with N-ethylaniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction proceeds through the reduction of the nitro group to an amino group, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminobenzyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Aminobenzyl)-N-ethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminobenzyl)-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminobenzyl)-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-(2-Aminobenzyl)-N-propylaniline: Similar structure but with a propyl group instead of an ethyl group.
4-(2-Aminobenzyl)-N-butylaniline: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
4-(2-Aminobenzyl)-N-ethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85423-07-0 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11,16H2,1H3 |
Clave InChI |
JQGOIXBUKFWGRC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)CC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


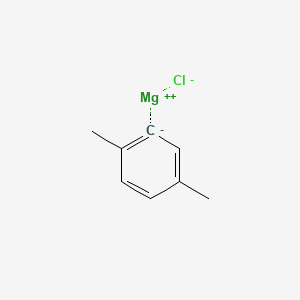
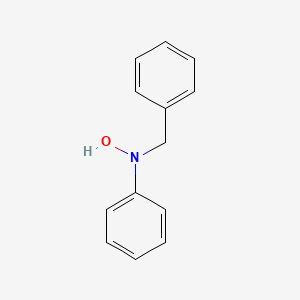
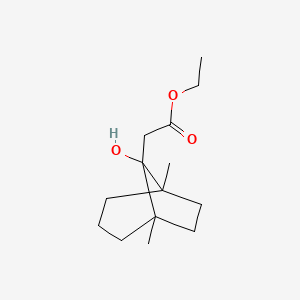
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
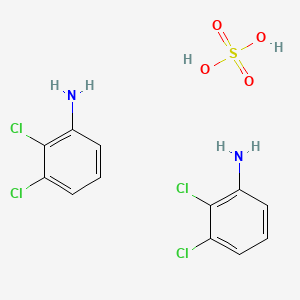
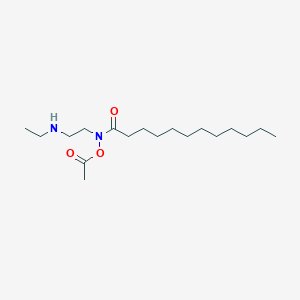

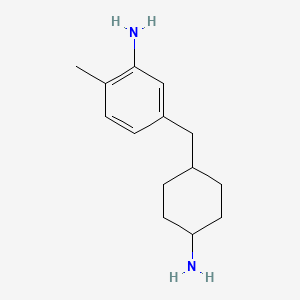
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
